molecular formula C8H10 B14177032 Bicyclo[3.2.1]octa-2,6-diene CAS No. 4096-95-1

Bicyclo[3.2.1]octa-2,6-diene

Cat. No.: B14177032
CAS No.: 4096-95-1
M. Wt: 106.16 g/mol
InChI Key: VTYQQMGYHHVPMX-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octa-2,6-diene is an organic compound with the molecular formula C₈H₁₀. It is a bicyclic hydrocarbon featuring a unique structure that includes two fused rings. This compound is of interest in various fields of chemistry due to its distinctive chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.1]octa-2,6-diene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. For instance, cyclopentadiene can react with acetylene derivatives under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]octa-2,6-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the synthesis of polymers and advanced materials

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]octa-2,6-diene involves its reactivity with various chemical reagents. The compound’s bicyclic structure and conjugated double bonds make it highly reactive in cycloaddition and substitution reactions. Molecular targets and pathways include interactions with enzymes and receptors in biological systems, although specific pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure and the presence of conjugated double bonds, which confer distinct reactivity and chemical properties compared to its analogs .

Properties

CAS No.

4096-95-1

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

bicyclo[3.2.1]octa-2,6-diene

InChI

InChI=1S/C8H10/c1-2-7-4-5-8(3-1)6-7/h1-2,4-5,7-8H,3,6H2

InChI Key

VTYQQMGYHHVPMX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1C=C2

Origin of Product

United States

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